N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" is a complex organic molecule that appears to be designed for interaction with biological systems, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that include the formation of amide bonds, as seen in the synthesis of a library of new hybrid anticonvulsants . These compounds were synthesized using a coupling reaction of various carboxylic acids with substituted benzylamines, facilitated by a coupling reagent. Similarly, the target compound likely involves the formation of amide bonds, possibly through a coupling reaction between an oxalamide moiety and substituted amines containing the benzo[d][1,3]dioxol and dimethylamino phenyl groups.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of thiocarbamide derivatives . The target compound's structure likely features multiple rings, including a benzo[d][1,3]dioxole and a pyrrolidine ring, which may contribute to its potential biological activity by fitting into specific receptor sites or undergoing metabolic transformations.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall structure. The presence of amide bonds in the target compound suggests a certain stability, as amide bonds are typically less reactive than esters or aldehydes. However, the presence of other functional groups, such as the dimethylamino group, could influence the compound's reactivity, possibly making it a ligand for receptors or enzymes, as seen with the MCHr1 antagonist .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including solubility, melting point, and stability, are crucial for its function as a drug. The compound's large size and the presence of multiple rings and functional groups suggest it may have moderate to low solubility in water, which could affect its bioavailability. The presence of the pyrrolidinyl group, as seen in the anticonvulsant agents , could enhance the compound's ability to cross the blood-brain barrier, potentially making it suitable for CNS-related therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms
Research into orexin receptors, which are involved in the regulation of feeding, arousal, stress, and substance abuse, has identified compounds that can selectively antagonize these receptors, potentially offering a new avenue for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Characterization of Novel Compounds
Studies have focused on the synthesis and characterization of new chemical entities, such as chiral dihydropyridines, which are crucial for understanding chemical reactions and developing new therapeutic agents. These synthesized compounds have been characterized using various analytical techniques, demonstrating the breadth of chemical research and its applications in developing new materials and molecules (Chen Si-haia, 2011).
Virtual Screening and Pharmacokinetic Studies
Virtual screening techniques have led to the identification of compounds with potential therapeutic effects against breast cancer metastasis, highlighting the role of computational methods in accelerating drug discovery and development. Such studies underscore the importance of integrating computational and experimental approaches in pharmaceutical research (Wang et al., 2011).
Development of Fluorescent Probes
The creation of fluorescent probes based on the 1,2,5-triphenylpyrrole core for the detection of low levels of carbon dioxide demonstrates the intersection of chemical synthesis and sensor technology. These probes have significant applications in biological and medical research, offering tools for real-time and quantitative detection of CO2 (Wang et al., 2015).
Exploration of Melanin-Concentrating Hormone Receptor Antagonists
The identification and development of melanin-concentrating hormone receptor 1 antagonists for the treatment of obesity exemplify the application of novel compounds in addressing metabolic disorders. This research contributes to the understanding of molecular mechanisms underlying obesity and offers potential pathways for therapeutic intervention (Souers et al., 2005).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27(2)19-8-6-18(7-9-19)20(28-11-3-4-12-28)15-26-24(30)23(29)25-14-17-5-10-21-22(13-17)32-16-31-21/h5-10,13,20H,3-4,11-12,14-16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIVXWWCYQCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.